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5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one
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Overview
Description
5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and a methyl group at the 1st position of the pyridinone ring .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one may interact with its targets in a way that influences these biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been found to inhibit the growth of various types of cancer cells . This suggests that this compound may also influence similar biochemical pathways.
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to have diverse biological activities and therapeutic possibilities , suggesting that they may have favorable ADME properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds, such as indole derivatives, can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxy-1-methyl-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridinone ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or reduced pyridinones.
Scientific Research Applications
5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-1-methyl-1H-pyridin-2-one
- 5-Bromo-2-methoxy-1-methyl-1H-pyridin-3-one
- 5-Chloro-3-methoxy-1-methyl-1H-pyridin-2-one
Uniqueness
5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one (CAS No. 1611464-89-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 3-methoxy-1-methylpyridin-2-one. The following reaction conditions are commonly employed:
Reagent | Condition |
---|---|
Bromine (Br₂) | Room temperature or under reflux |
Solvent | Acetone or dichloromethane |
Catalyst | Lewis acid (e.g., AlCl₃) |
The reaction yields 5-bromo derivatives with high purity and yield, suitable for further biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. A study investigated its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
Compound | COX-2 Inhibition IC₅₀ (μM) |
---|---|
This compound | 0.05 |
Celecoxib (standard drug) | 0.04 |
The results indicate that the compound possesses comparable potency to established anti-inflammatory drugs, suggesting its potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The bromine atom and methoxy group may interact with active sites on enzymes, inhibiting their activity.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, potentially altering cellular pathways.
- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory effects.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains and proposed further investigation into its mechanism of action and structure–activity relationships (SAR) .
Investigation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound, comparing it with traditional NSAIDs. The findings indicated that it significantly reduced inflammation in animal models, demonstrating promise for treating conditions like arthritis .
Properties
IUPAC Name |
5-bromo-3-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(11-2)7(9)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITZKJYPHATPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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